2,3-Dehydro Simvastatin Acid Sodium Salt
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Overview
Description
2,3-Dehydro Simvastatin Acid Sodium Salt: is a chemical compound with the molecular formula C25H37NaO5. It is an impurity that arises during the synthesis of Simvastatin, a widely used lipid-lowering agent
Mechanism of Action
Target of Action
The primary target of 2,3-Dehydro Simvastatin Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol .
Mode of Action
This compound, like other statins, works by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, the compound disrupts the mevalonate pathway, leading to a reduction in the synthesis of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase affects the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the production of these compounds, this compound can help lower lipid levels and reduce the risk of cardiovascular events .
Pharmacokinetics
This results in low systemic exposure of the drug . It’s plausible that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol synthesis. This leads to a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol”. The reduction of these lipid levels can significantly decrease the risk of developing cardiovascular disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt involves several steps. One common method includes the treatment of lovastatin with potassium hydroxide dissolved in a mixture of water and methanol to obtain a triol acid. This triol acid is then relactonized, and the hydroxy group on the lactone ring is protected. The resulting compound is acylated with 2,2-dimethylbutyryl chloride or 2,2-dimethylbutyryl bromide in the presence of an acylation catalyst in an organic solvent. Finally, the silyl protecting group on the lactone ring is removed to obtain Simvastatin .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a byproduct during the large-scale synthesis of Simvastatin .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydro Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,3-Dehydro Simvastatin Acid Sodium Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Simvastatin.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on lipid metabolism.
Industry: It is used in the pharmaceutical industry for quality control and as a reference material in the production of Simvastatin
Comparison with Similar Compounds
Simvastatin: The parent compound from which 2,3-Dehydro Simvastatin Acid Sodium Salt is derived.
Lovastatin: A structurally similar compound used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different structural properties.
Pravastatin: A statin with a different side chain but similar lipid-lowering effects.
Uniqueness: this compound is unique due to its specific structural modifications, which differentiate it from other statins. Its presence as an impurity in Simvastatin synthesis makes it an important marker for quality control and research .
Properties
IUPAC Name |
sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDOHYZGFYLBS-VCNJSNMZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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